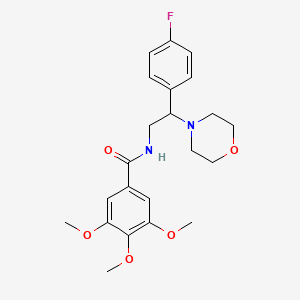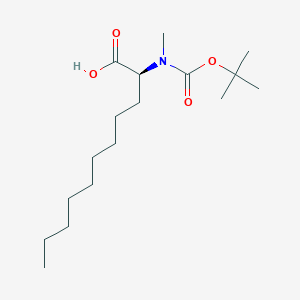
Boc-L-Me2Aund-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is commonly used in organic synthesis, particularly in the protection of amino groups.
Preparation Methods
The synthesis of Boc-L-Me2Aund-OH typically involves the protection of amino groups using tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups in multi-step synthesis .
Chemical Reactions Analysis
Boc-L-Me2Aund-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.
Scientific Research Applications
Boc-L-Me2Aund-OH is widely used in scientific research, particularly in the fields of chemistry and biology. It is used in the synthesis of peptides and other complex molecules where the protection of amino groups is necessary . In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients. The compound is also used in the development of new materials and in various industrial applications .
Mechanism of Action
The primary function of Boc-L-Me2Aund-OH is to protect amino groups during chemical synthesis. The Boc group is introduced to the amino group, rendering it inert to further reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required. The Boc group can be removed under acidic conditions, restoring the reactivity of the amino group .
Comparison with Similar Compounds
Boc-L-Me2Aund-OH is similar to other Boc-protected amino acids and amines. Some similar compounds include:
- Boc-L-phenylalanine
- Boc-L-alanine
- Boc-L-lysine
These compounds also use the Boc group to protect amino groups during synthesis. this compound is unique due to its specific structure and properties, making it suitable for particular applications in organic synthesis .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDRWNFANKWSD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2802393.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)

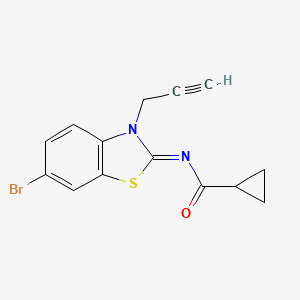
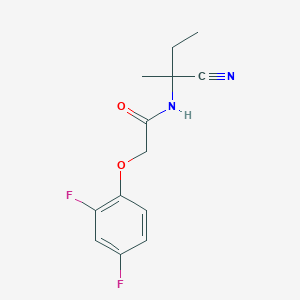
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)
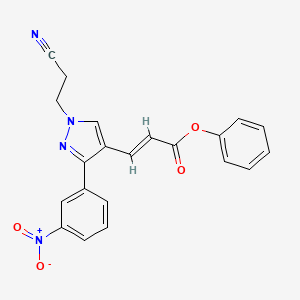
![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)
![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)
